molecular formula C16H23N3O10 B1149159 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside CAS No. 140428-81-5

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

Cat. No. B1149159
M. Wt: 417
InChI Key:
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Description

Synthesis Analysis

The synthesis of azidoalkyl glycosides, including 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, often involves the preparation of per-O-acetates of the glycoside followed by azidation. A notable method involves the BF3·Et2O-catalyzed reaction of corresponding alcohols with acetyl-protected glucopyranosides (Kushwaha, Kováč, & Baráth, 2018).

Molecular Structure Analysis

The molecular structure of similar azido glycosides has been determined through spectral data, including NMR and MS, confirming the structure derived from their synthesis routes. For instance, derivatives of azido-2-deoxy-D-glucopyranose have been analyzed for their crystal and molecular structure to confirm their configuration and the orientation of functional groups (Temelkoff, Norris, & Zeller, 2006).

Chemical Reactions and Properties

2-Azidoethyl glycosides are utilized for their ability to undergo various chemical reactions, including click chemistry, to produce glycoconjugates. The azide group in these molecules is particularly versatile, allowing for its transformation into amino groups or other functional groups through selective reactions (Temelkoff, Norris, & Zeller, 2006).

Physical Properties Analysis

The physical properties, such as crystallinity and solubility, of azidoalkyl glycosides can be influenced by the acetyl and azido substituents. For example, the preparation methods can yield crystalline forms of these compounds, which aids in their characterization and application in further synthetic steps (Kushwaha, Kováč, & Baráth, 2018).

Scientific Research Applications

  • Biochemical Assay Reagent

    • Summary of Application : 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • Methods of Application : This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
    • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific molecules involved and the conditions under which the reactions are carried out .
  • Preparation of Glycoconjugates

    • Summary of Application : 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is used to fabricate glycoconjugates that are indispensable for carbohydrate-based vaccines .
    • Methods of Application : The specific methods of application would depend on the exact type of glycoconjugate being synthesized .
    • Results or Outcomes : The outcomes of these syntheses would be the production of glycoconjugates, which have many potential applications in biomedical research .
  • Synthesis of Multivalent Constructs

    • Summary of Application : This compound can be used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds through Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
    • Methods of Application : The specific methods of application would depend on the exact type of multivalent construct being synthesized .
    • Results or Outcomes : The outcomes of these syntheses would be the production of multivalent constructs, which have many potential applications in biomedical research .
  • Synthesis of Glycopolymers

    • Summary of Application : 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside can be used in the synthesis of glycopolymers .
    • Methods of Application : The specific methods of application would depend on the exact type of glycopolymer being synthesized .
    • Results or Outcomes : The outcomes of these syntheses would be the production of glycopolymers, which have many potential applications in biomedical research .
  • Synthesis of Quinoline-Based Glycoconjugates

    • Summary of Application : Propargyl glucopyranoside, a related compound, has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .
    • Methods of Application : The specific methods of application would depend on the exact type of quinoline-based glycoconjugate being synthesized .
    • Results or Outcomes : The outcomes of these syntheses would be the production of quinoline-based glycoconjugates, which have many potential applications in biomedical research .
  • Cross-Species Activity
    • Summary of Application : This compound can be used as a biological material or organic compound for life science related research . It can show cross-species activity, which means it can produce a response in different species .
    • Methods of Application : The specific methods of application would depend on the exact type of cross-species activity being studied .
    • Results or Outcomes : The outcomes of these studies would be the understanding of how this compound interacts with different species .

Future Directions

The future directions of “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside” could involve its use in the synthesis of more complex biochemical reagents, given its role as a click chemistry reagent . It could also be used in the development of new materials or compounds for life science related research .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXDKFCBLGMIZ-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

CAS RN

140428-81-5
Record name 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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Citations

For This Compound
1
Citations
J Yang, R Zheng, M Mamuti, DY Hou, YD Zhao, HW An… - Biomaterials, 2022 - Elsevier
Due to intrinsic and acquired chemo/radiotherapy-resistance, renal cell carcinoma shows limited therapeutic response to clinically utilized targeting drugs. Here a tumor-activated …
Number of citations: 4 www.sciencedirect.com

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